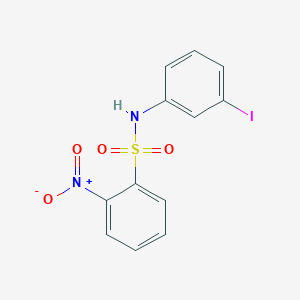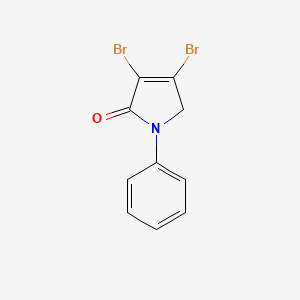
3,4-Dibromo-1-phenyl-1H-pyrrol-2(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dibromo-1-phenyl-1H-pyrrol-2(5H)-one: is an organic compound that belongs to the class of pyrrolones It is characterized by the presence of two bromine atoms at the 3rd and 4th positions of the pyrrolone ring and a phenyl group attached to the nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dibromo-1-phenyl-1H-pyrrol-2(5H)-one typically involves the bromination of 1-phenyl-1H-pyrrol-2(5H)-one. The reaction can be carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or carbon tetrachloride. The reaction conditions often include:
Temperature: Room temperature to reflux conditions.
Time: Several hours to ensure complete bromination.
Catalysts: Sometimes, a catalyst like iron(III) bromide can be used to enhance the reaction rate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient bromination. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.
化学反応の分析
Types of Reactions
3,4-Dibromo-1-phenyl-1H-pyrrol-2(5H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to remove the bromine atoms, yielding 1-phenyl-1H-pyrrol-2(5H)-one.
Oxidation Reactions: Oxidation can lead to the formation of more complex structures with additional functional groups.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or potassium thiolate in polar solvents.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Products with different functional groups replacing the bromine atoms.
Reduction: 1-phenyl-1H-pyrrol-2(5H)-one.
Oxidation: Compounds with additional oxygen-containing functional groups.
科学的研究の応用
3,4-Dibromo-1-phenyl-1H-pyrrol-2(5H)-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and other biological processes.
作用機序
The mechanism of action of 3,4-Dibromo-1-phenyl-1H-pyrrol-2(5H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
1-Phenyl-1H-pyrrol-2(5H)-one: Lacks the bromine atoms, making it less reactive in certain substitution reactions.
3-Bromo-1-phenyl-1H-pyrrol-2(5H)-one: Contains only one bromine atom, leading to different reactivity and applications.
4-Bromo-1-phenyl-1H-pyrrol-2(5H)-one: Similar to the above but with the bromine atom at a different position.
Uniqueness
3,4-Dibromo-1-phenyl-1H-pyrrol-2(5H)-one is unique due to the presence of two bromine atoms, which enhances its reactivity and allows for more diverse chemical modifications. This makes it a valuable compound in synthetic chemistry and various research applications.
特性
分子式 |
C10H7Br2NO |
|---|---|
分子量 |
316.98 g/mol |
IUPAC名 |
3,4-dibromo-1-phenyl-2H-pyrrol-5-one |
InChI |
InChI=1S/C10H7Br2NO/c11-8-6-13(10(14)9(8)12)7-4-2-1-3-5-7/h1-5H,6H2 |
InChIキー |
XCXPXDIZMSJNDA-UHFFFAOYSA-N |
正規SMILES |
C1C(=C(C(=O)N1C2=CC=CC=C2)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 3-hydroxy-4-iodobenzo[b]thiophene-2-carboxylate](/img/structure/B15230961.png)
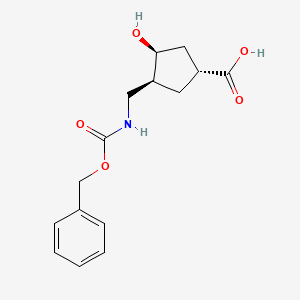
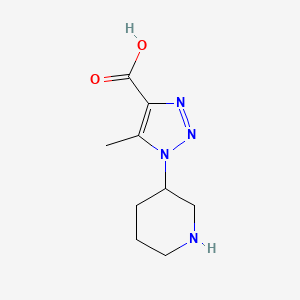
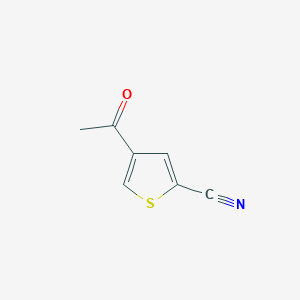
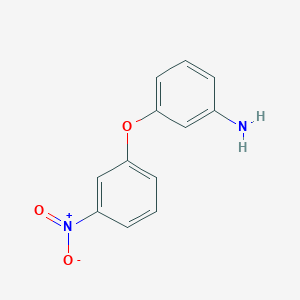

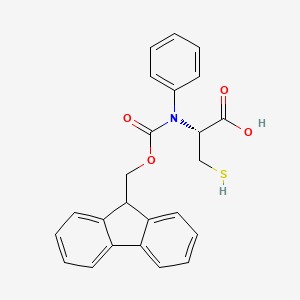
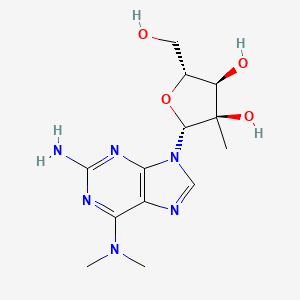
![tert-Butyl (1R,5R)-8-oxo-6-oxa-2-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B15231031.png)
![2-(tert-Butyl)-7-chlorothiazolo[5,4-d]pyrimidine](/img/structure/B15231043.png)

![3-Fluoro-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylic acid](/img/structure/B15231061.png)
